molecular formula C7H6F2O2S B2622014 (2-Fluorophenyl)methanesulfonyl fluoride CAS No. 1894823-73-4

(2-Fluorophenyl)methanesulfonyl fluoride

Cat. No.: B2622014
CAS No.: 1894823-73-4
M. Wt: 192.18
InChI Key: UJPGYJAKSFVRGJ-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C7H6F2O2S. It is a member of the sulfonyl fluoride family, which are known for their applications in organic synthesis, chemical biology, drug discovery, and materials science . This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methanesulfonyl fluoride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)methanesulfonyl fluoride typically involves the reaction of (2-fluorophenyl)methanesulfonyl chloride with a fluoride source. One common method is the fluoride-chloride exchange reaction, where the chloride group is replaced by a fluoride ion . This reaction is usually carried out under mild conditions using reagents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the type of nucleophile used. For example, reaction with an amine yields a sulfonamide, while reaction with an alcohol produces a sulfonate ester .

Scientific Research Applications

(2-Fluorophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)methanesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in target molecules. This interaction leads to the formation of covalent bonds, which can modify the activity of enzymes or other biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)methanesulfonyl fluoride
  • (2-Bromophenyl)methanesulfonyl fluoride
  • (2-Iodophenyl)methanesulfonyl fluoride

Uniqueness

(2-Fluorophenyl)methanesulfonyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

(2-fluorophenyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPGYJAKSFVRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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